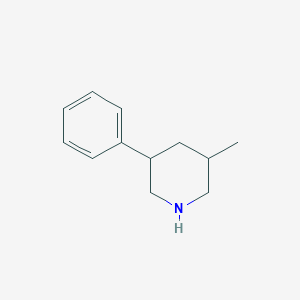

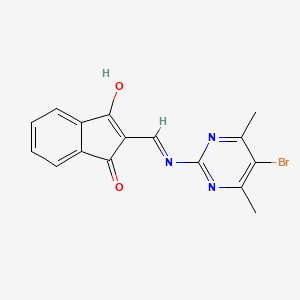

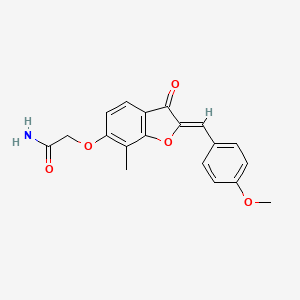

![molecular formula C14H8ClFN2OS B2860655 N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide CAS No. 79091-18-2](/img/structure/B2860655.png)

N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” is a chemical compound that belongs to the benzothiazole class . It has been synthesized and evaluated for various pharmacological activities .

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with appropriate aromatic acids . The process involves dissolving the compounds in phosphorus oxychloride and refluxing for a certain period . The yield of the synthesis process is generally satisfactory .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a benzothiazole ring, which is a heterocyclic compound containing a benzene ring fused to a thiazole ring . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” and its derivatives are complex and involve multiple steps . These reactions are generally carried out under controlled conditions to ensure the desired product is obtained .

科学的研究の応用

Anticancer Activity

Compounds related to N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide have been synthesized and tested for their anticancer properties. For example, novel fluoro-substituted compounds demonstrated significant anticancer activity against human cancer cell lines, including lung, breast, and CNS cancers, at low concentrations compared to the reference drug 5-fluorodeoxyuridine (Hammam et al., 2005).

Molecular Docking and Ligand-Protein Interactions

Spectroscopic and quantum mechanical studies on benzothiazolinone acetamide analogs, including this compound derivatives, revealed their potential in ligand-protein interactions. These compounds showed good light-harvesting efficiency and promising results in molecular docking studies with Cyclooxygenase 1 (COX1), indicating potential applications in drug design and photovoltaic efficiency modeling (Mary et al., 2020).

Antimicrobial Activity

Fluorobenzamides containing thiazole and thiazolidine structures have shown promising antimicrobial activities. Synthesized compounds exhibited significant antimicrobial effects against Gram-positive bacteria (Staphylococcus aureus and Streptococcus pyogenes), Gram-negative bacteria (Escherichia coli and Pseudomonas aeruginosa), and fungi (Candida albicans, Aspergillus niger, and Aspergillus clavatus), highlighting their potential as antimicrobial agents (Desai et al., 2013).

Pharmacological Evaluation

Research on azetidin-2-ones and thiazolidin-4-ones encompassing benzothiazole, including derivatives of this compound, has demonstrated their potential in pharmacological applications. Selected compounds were evaluated for anti-inflammatory, analgesic, CNS depressant, and skeletal muscle relaxant activity, showing significant results in these areas (Gurupadayya et al., 2008).

Antipsychotic-like Effects

Derivatives of this compound have shown considerable antipsychotic-like effects in several animal models. These findings suggest that these compounds could be explored further for their potential in treating psychiatric disorders (Satoh et al., 2009).

作用機序

While the exact mechanism of action of “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” is not specified in the retrieved papers, similar compounds have been found to exhibit anti-inflammatory and analgesic activities . These activities are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

将来の方向性

The future directions for “N-(6-chlorobenzo[d]thiazol-2-yl)-2-fluorobenzamide” and its derivatives could involve further pharmacological evaluations to explore their potential as therapeutic agents . Additionally, further studies could be conducted to optimize the synthesis process and improve the yield .

特性

IUPAC Name |

N-(6-chloro-1,3-benzothiazol-2-yl)-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClFN2OS/c15-8-5-6-11-12(7-8)20-14(17-11)18-13(19)9-3-1-2-4-10(9)16/h1-7H,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPOIMNOKLCUTLN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClFN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

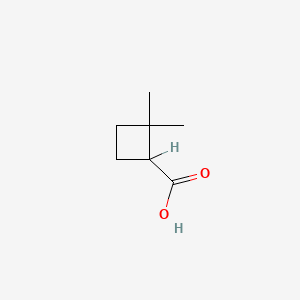

![N-[2-[3-[2-(2,3-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]naphthalene-2-carboxamide](/img/structure/B2860574.png)

methanone](/img/structure/B2860581.png)

![1-(5-Fluoropyrimidin-2-yl)-4-[1-(2-methoxyphenyl)cyclopropanecarbonyl]piperazin-2-one](/img/structure/B2860585.png)